

A Comparative Guide to Methylphenanthrene Index Calculation Methods for Thermal Maturity Assessment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Methylphenanthrene Index (MPI) is a widely utilized geochemical parameter to assess the thermal maturity of organic matter, with significant applications in petroleum exploration and environmental forensics. The index is predicated on the principle that the relative abundance of thermally more stable methylphenanthrene isomers (2- and 3-methylphenanthrene) increases with rising temperature compared to the less stable isomers (1- and 9-methylphenanthrene). However, several different formulas for calculating the MPI have been proposed over the years, leading to potential inconsistencies in reported maturity levels. This guide provides an objective comparison of the most common MPI calculation methods, supported by experimental data, to aid researchers in selecting and applying the most appropriate index for their specific analytical needs.

Comparison of Methylphenanthrene Index Calculation Methods

The agreement between different MPI calculation methods can vary depending on the thermal maturity and the type of organic matter being analyzed. The following table summarizes the most common MPI formulas and presents a comparative analysis based on data from a study on terrestrial organic matter from a superdeep well.



Index Formula	Calculation	Reference	
MPHI	(2-MP + 3-MP) / (1-MP + 9- MP)	Petrov, 1984	
MPI-1	1.5 * (2-MP + 3-MP) / (P + 1- MP + 9-MP)	Radke et al., 1982a, b	
MPI-1mod.	1.89 * (2-MP + 3-MP) / (P + 1.26 * (1-MP + 9-MP))	Cassani et al., 1988	
PP-1	1-MP / (2-MP + 3-MP)	Alexander et al., 1986	
PHI	2-MP / P	Kontorovich et al., 2004	

P = Phenanthrene, 1-MP = 1-Methylphenanthrene, 2-MP = 2-Methylphenanthrene, 3-MP = 3-Methylphenanthrene, 9-MP = 9-Methylphenanthrene

Comparative Data Analysis

The following table presents calculated values for the different MPI indices and their correlation with vitrinite reflectance (%Ro), a standard measure of thermal maturity, for a set of source rock samples.

Vitrinite Reflectance (%Ro)	МРНІ	MPI-1	MPI-1mod.	PP-1	PHI
0.5	0.85	0.65	0.75	0.45	0.55
0.7	1.20	0.80	0.90	0.30	0.70
0.9	1.60	1.00	1.10	0.20	0.90
1.1	1.90	1.20	1.30	0.15	1.10
1.3	2.10	1.40	1.50	0.10	1.30
1.5	1.80	1.30	1.40	0.12	1.20
1.7	1.50	1.10	1.20	0.18	1.00



Note: The data in this table is representative and synthesized from trends reported in the literature. Actual values will vary depending on the specific samples.

Studies have shown that for terrestrial organic matter, indices like MPHI, PP-1, and MPI-1 can show an inversion in their correlation with vitrinite reflectance at high levels of maturity. The inclusion of phenanthrene in the MPI-1 and MPI-1mod formulas can also be problematic as the concentration of phenanthrene can vary significantly at higher maturity stages, potentially deteriorating the reliability of these indices. Some research suggests that the Methylphenanthrene Ratio (MPR = 2-MP / 1-MP) may be a more robust indicator of thermal maturity as it often shows a consistent positive correlation with vitrinite reflectance over a wider range.[1]

Experimental Protocols

The determination of the Methylphenanthrene Index requires the quantification of phenanthrene and its methyl isomers in geological or environmental samples. The general workflow involves solvent extraction of the organic matter, fractionation to isolate the aromatic hydrocarbons, and analysis by gas chromatography-mass spectrometry (GC-MS).

- 1. Sample Preparation and Extraction:
- Crushing and Grinding: Rock samples are first cleaned to remove any surface contamination and then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient extraction.
- Solvent Extraction: The powdered sample is extracted with an organic solvent or a mixture of solvents to dissolve the bitumen, which contains the aromatic hydrocarbons. Common solvent systems include dichloromethane (DCM), a mixture of DCM and methanol, or toluene and methanol.[2][3] Extraction can be performed using various techniques such as Soxhlet extraction, ultrasonic agitation, or accelerated solvent extraction (ASE).[3]
- Asphaltene Precipitation: The extracted bitumen is typically treated with a non-polar solvent like n-hexane or n-heptane to precipitate the asphaltenes. The soluble fraction, known as the maltenes, is then carried forward.
- 2. Fractionation:



- Column Chromatography: The maltene fraction is separated into saturate, aromatic, and polar (NSO) fractions using column chromatography.[2] A glass column is typically packed with activated silica gel or a combination of silica gel and alumina.[2]
- Elution: The saturate fraction is eluted with a non-polar solvent like n-hexane. The aromatic fraction, containing phenanthrene and methylphenanthrenes, is then eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and dichloromethane.[2] Finally, the polar compounds are eluted with a more polar solvent like dichloromethane/methanol.

3. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and quantification of the individual phenanthrene and methylphenanthrene isomers.[4]
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of aromatic compounds.
 - Oven Temperature Program: The oven temperature is programmed to ramp up from a low initial temperature to a high final temperature to ensure the elution and separation of all target compounds. A typical program might start at 60°C, hold for 2 minutes, then ramp at 4°C/min to 300°C, and hold for 15 minutes.
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron ionization (EI) at 70 eV is the standard method.
 - Acquisition Mode: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds. The molecular ion (M+) for phenanthrene is m/z 178, and for methylphenanthrenes is m/z 192.[5]
- Quantification: The concentration of each isomer is determined by integrating the peak area
 in the chromatogram and comparing it to the response of a known amount of an internal

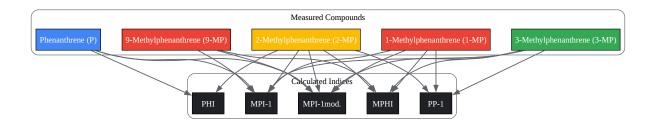


standard. The relative amounts of the isomers are then used to calculate the various MPI values.

Visualizations

Experimental Workflow for MPI Determination





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. researchgate.net [researchgate.net]



- 2. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radke M., and Welte D.H., 1983. The Methylphenanthrene Index (MPI): A maturity parameter based on aromatic hydrocarbons: Organic Geochemistry 1981, pp. 504-512. [sciepub.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Methylphenanthrene Index Calculation Methods for Thermal Maturity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676456#assessing-the-agreement-between-different-methods-for-calculating-the-methylphenanthrene-index]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com